molecular formula C4H2F5NO2 B1661669 1-Nitro-3,3,4,4,4-pentafluoro-1-butene CAS No. 933994-02-6

1-Nitro-3,3,4,4,4-pentafluoro-1-butene

Cat. No.: B1661669
CAS No.: 933994-02-6
M. Wt: 191.06
InChI Key: JLFNUYOHWUNVMI-OWOJBTEDSA-N
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Description

1-Nitro-3,3,4,4,4-pentafluoro-1-butene: is an organic compound with the molecular formula C4H2F5NO2 . This compound is characterized by the presence of a nitro group (-NO2) and five fluorine atoms attached to a butene backbone. The unique combination of nitro and fluorine groups imparts distinct chemical properties to this compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3,3,4,4,4-pentafluoro-1-butene can be synthesized through the nitration of 3,3,4,4,4-pentafluoro-1-butene. The nitration process typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction monitoring systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3,3,4,4,4-pentafluoro-1-butene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 1-amino-3,3,4,4,4-pentafluoro-1-butene.

    Substitution: Formation of substituted butenes with various functional groups replacing the fluorine atoms.

Scientific Research Applications

1-Nitro-3,3,4,4,4-pentafluoro-1-butene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-nitro-3,3,4,4,4-pentafluoro-1-butene involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate biological pathways and molecular targets, leading to various effects.

Comparison with Similar Compounds

    3,3,4,4,4-Pentafluoro-1-butene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Nitro-3,3,4,4,4-pentafluoro-1-butane: Similar structure but with a saturated carbon chain, affecting its reactivity and applications.

Uniqueness: 1-Nitro-3,3,4,4,4-pentafluoro-1-butene is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3,3,4,4,4-pentafluoro-1-nitrobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F5NO2/c5-3(6,4(7,8)9)1-2-10(11)12/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFNUYOHWUNVMI-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[N+](=O)[O-])\C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263190
Record name (1E)-3,3,4,4,4-Pentafluoro-1-nitro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933994-02-6
Record name (1E)-3,3,4,4,4-Pentafluoro-1-nitro-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933994-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E)-3,3,4,4,4-Pentafluoro-1-nitro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
1-Nitro-3,3,4,4,4-pentafluoro-1-butene

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